
Carbamic acid, methyl-, 2-(1-(trimethylammonio)propyl)phenyl ester, iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, methyl-, 2-(1-(trimethylammonio)propyl)phenyl ester, iodide is a complex organic compound with a unique structure It is characterized by the presence of a carbamic acid ester linked to a phenyl group, which is further substituted with a trimethylammonio propyl group and an iodide ion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, methyl-, 2-(1-(trimethylammonio)propyl)phenyl ester, iodide typically involves multiple steps. One common method involves the reaction of methyl carbamate with a substituted phenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane, at a temperature range of 0-25°C. The resulting intermediate is then reacted with trimethylamine and subsequently treated with hydroiodic acid to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Carbamic acid, methyl-, 2-(1-(trimethylammonio)propyl)phenyl ester, iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the iodide ion can be replaced by other nucleophiles like chloride or bromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium iodide in acetone for halide exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of new halide derivatives.
Wissenschaftliche Forschungsanwendungen
Carbamic acid, methyl-, 2-(1-(trimethylammonio)propyl)phenyl ester, iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of carbamic acid, methyl-, 2-(1-(trimethylammonio)propyl)phenyl ester, iodide involves its interaction with specific molecular targets. The trimethylammonio group allows the compound to interact with negatively charged sites on enzymes or receptors, potentially inhibiting their activity. The ester linkage can undergo hydrolysis, releasing active metabolites that exert biological effects. The iodide ion may also play a role in the compound’s reactivity and interaction with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl carbamate: A simpler ester of carbamic acid, used as a pesticide and in organic synthesis.
Phenyl isocyanate: A reactive intermediate used in the synthesis of carbamates and ureas.
Trimethylamine: A common amine used in the synthesis of quaternary ammonium compounds.
Uniqueness
Carbamic acid, methyl-, 2-(1-(trimethylammonio)propyl)phenyl ester, iodide is unique due to its combination of functional groups, which confer specific reactivity and biological activity. The presence of the trimethylammonio group enhances its solubility in water and its ability to interact with biological targets, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
64051-00-9 |
|---|---|
Molekularformel |
C14H23IN2O2 |
Molekulargewicht |
378.25 g/mol |
IUPAC-Name |
trimethyl-[1-[2-(methylcarbamoyloxy)phenyl]propyl]azanium;iodide |
InChI |
InChI=1S/C14H22N2O2.HI/c1-6-12(16(3,4)5)11-9-7-8-10-13(11)18-14(17)15-2;/h7-10,12H,6H2,1-5H3;1H |
InChI-Schlüssel |
ZNJIJWUJCKEDDY-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1=CC=CC=C1OC(=O)NC)[N+](C)(C)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


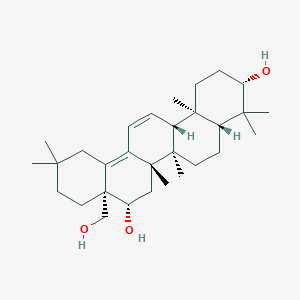
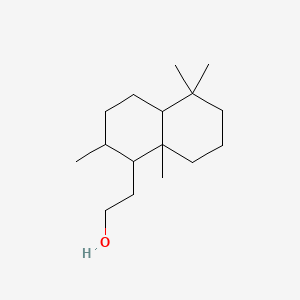
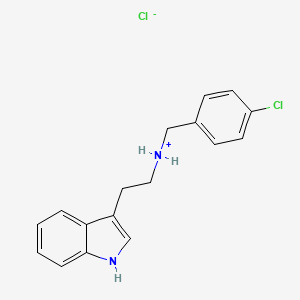
![Benzenesulfonic acid, 4-[(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)azo]-2,5-dichloro-, monosodium salt](/img/structure/B13766266.png)
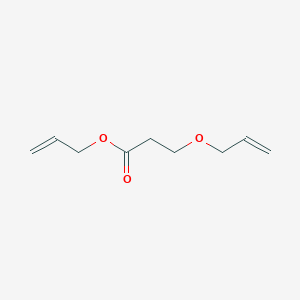
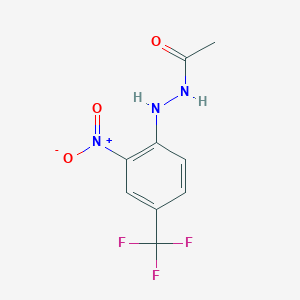


![7-chloro-1,2-dimethyl-1H-benzo[d]imidazole](/img/structure/B13766283.png)

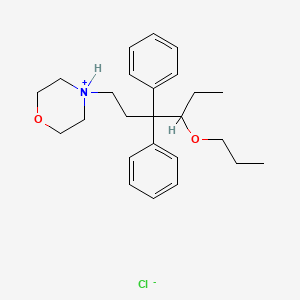

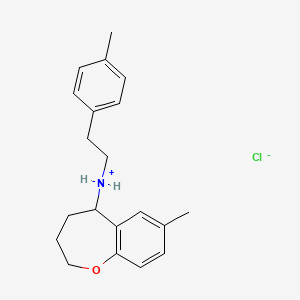
![3-(Acetoxy)-7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-pyrido[3,2-E]-1,4-diazepin-2-one](/img/structure/B13766332.png)
